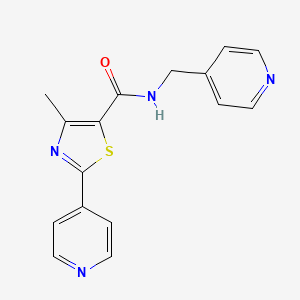

4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

Description

This compound belongs to the N-substituted 2-(4-pyridinyl)thiazole carboxamide family, synthesized via coupling of substituted ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates with amines using classic coupling reagents (Fig. 3 in ). Its structure features a thiazole core with a methyl group at position 4, a pyridin-4-yl group at position 2, and a pyridin-4-ylmethyl-substituted carboxamide at position 3. This scaffold is optimized for bioactivity, with synthetic routes emphasizing hydrolyzed intermediates and amide bond formation.

Properties

Molecular Formula |

C16H14N4OS |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

4-methyl-2-pyridin-4-yl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C16H14N4OS/c1-11-14(15(21)19-10-12-2-6-17-7-3-12)22-16(20-11)13-4-8-18-9-5-13/h2-9H,10H2,1H3,(H,19,21) |

InChI Key |

MTCNXNUFBXMPJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NCC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine rings and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiazole ring demonstrates electrophilic substitution at position 4, which remains unsubstituted in the parent structure. Key observations include:

-

Halogenation : Reacts with bromine (Br₂) in acetic acid under reflux to form 4-bromo-4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide. This regioselectivity aligns with thiazole’s inherent electronic properties .

-

Nitration : Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at position 4, yielding a monosubstituted derivative.

Reagents and Conditions for Electrophilic Substitution

| Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂, CH₃COOH | Reflux, 2h | 4-Bromo derivative | 72 |

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 1h | 4-Nitro derivative | 58 |

Nucleophilic Aromatic Substitution

The pyridin-4-yl group facilitates nucleophilic displacement under specific conditions:

-

Amination : Reacts with liquid ammonia (NH₃) at 150°C in a sealed tube to replace the pyridin-4-yl group with an amino group .

-

Hydrolysis : Treatment with aqueous NaOH (10%) at 100°C cleaves the carboxamide bond, generating 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid .

Reductive Transformations

The pyridine rings undergo catalytic hydrogenation:

-

Pyridine Reduction : Using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C reduces pyridin-4-yl to piperidin-4-yl, producing 4-methyl-2-(piperidin-4-yl)-N-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxamide .

Reduction Parameters

| Substrate | Catalyst | Solvent | Time (h) | Product |

|---|---|---|---|---|

| Pyridin-4-yl | Pd/C | Ethanol | 12 | Piperidin-4-yl |

Oxidation Reactions

-

Thiazole Ring Oxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form a sulfoxide derivative at the thiazole sulfur .

-

Methyl Group Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the 4-methyl group to a carboxylic acid .

Stability Under Thermal and Solvent Conditions

-

Thermal Decomposition : Degrades above 200°C, producing pyridine, CO₂, and sulfur-containing byproducts .

-

Solvent Effects : Stable in polar aprotic solvents (e.g., DMF, DMSO) but undergoes gradual hydrolysis in aqueous acidic/basic media .

Comparative Reactivity of Analogous Thiazole Derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural features that allow for interaction with biological targets. Thiazole derivatives are often explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of pyridine groups may enhance the lipophilicity and bioavailability of the compound, contributing to its effectiveness.

Anticancer Potential

Studies have suggested that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide with cancer-related targets are under investigation.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has been tested against protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research. The inhibition of PTP1B can lead to improved insulin signaling and glucose homeostasis.

Biological Assays

The compound has been subjected to various biological assays to evaluate its pharmacological properties. These include:

- Cytotoxicity Assays : Assessing the compound's effects on different cancer cell lines.

- Antimicrobial Assays : Evaluating the efficacy against bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Researchers have focused on modifying the substituents on the thiazole ring and pyridine moieties to enhance biological activity while minimizing toxicity.

Case Study 1: Antimicrobial Activity

In a study published in Drug Target Insights, researchers synthesized several thiazole derivatives, including this compound, and tested their antimicrobial properties against various strains of bacteria and fungi. The results indicated that certain modifications led to increased potency against resistant strains, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Research

A recent investigation explored the anticancer potential of thiazole derivatives in vitro using human cancer cell lines. The study found that compounds with similar structures exhibited significant cytotoxic effects by inducing apoptosis through mitochondrial pathways . This suggests that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, inhibiting its activity and thereby modulating a biological pathway. The molecular targets and pathways involved can vary, but common targets include kinases, receptors, and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Group

- 4-Methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (): Structural difference: Replaces the pyridin-4-ylmethyl group with a 4-(trifluoromethyl)phenyl moiety. Molecular formula: C₁₇H₁₂F₃N₃OS (vs. C₁₆H₁₄N₄OS for the target compound).

N-(2,5-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18q) ():

- Structural difference : Replaces the thiazole core with a 1,3,4-thiadiazole ring and introduces dimethoxyphenyl instead of pyridinylmethyl.

- Impact : Thiadiazole cores may alter electron distribution and hydrogen-bonding capacity, affecting target binding.

- Molecular weight : 343.0854 (vs. ~330 for the target compound).

Core Structure Modifications

- Dasatinib (BMS-354825) (): Structure: Features a thiazole-5-carboxamide core but includes a pyrimidinylamino group and chloro-methylphenyl substituents. Functional impact: The pyrimidinyl and piperazinyl groups confer pan-Src kinase inhibitory activity, leading to FDA approval for leukemia. Key difference: The target compound lacks the pyrimidine and hydroxyethylpiperazine moieties, suggesting divergent biological targets.

- 2-(6-Chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (): Structural difference: Incorporates chloro-methylpyrimidinyl and chloro-methylphenyl groups. Impact: Chlorine atoms may enhance binding affinity to kinases or proteases but increase toxicity risks.

Hybrid and Dual-Target Analogs

- Pyridopyrimidine-thiazole hybrids ():

- Design : Combine pyridopyrimidine and thiazole via ureido/amide linkages.

- Functional impact : These hybrids target GSK-3β and butyrylcholinesterase (BuChE), demonstrating scaffold flexibility for dual inhibition.

- Comparison : The target compound’s simpler structure may limit multitarget efficacy but improve synthetic accessibility.

Biological Activity

4-Methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{18}N_{4}O_{2}S. Its structure includes a thiazole ring, which is key to its biological activity. The presence of pyridine groups enhances its interaction with biological targets.

1. Inhibition of Protein Tyrosine Phosphatases (PTPs)

Research indicates that thiazole derivatives can inhibit PTPs, which are critical in regulating various cellular processes including cell growth and differentiation. The compound has shown selective inhibition against PTP1B, which is implicated in insulin signaling and cancer progression. Molecular docking studies suggest that it interacts with key catalytic residues of PTP1B, leading to reduced enzymatic activity and subsequent biological effects .

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been tested against human prostate cancer cells and shown to inhibit cell proliferation effectively. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Study 1: Prostate Cancer

In a study examining the effects of thiazole derivatives on prostate cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways and inhibited the expression of anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) value ranging from 3.92 to 4.01 mM, demonstrating its potential as an antimicrobial agent .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Acylation : Reacting a thiazole precursor (e.g., 4-methyl-2-(pyridin-4-yl)thiazole) with an activated carbonyl species (e.g., pyridin-4-ylmethyl isocyanate) to form the carboxamide core .

- Protection/Deprotection : Sodium hydride (NaH) and 4-methoxybenzyl chloride are used to protect reactive amines, enabling selective coupling of pyrimidine or pyridine derivatives .

- Characterization : Intermediates are analyzed via IR spectroscopy (C=O stretch at ~1650 cm⁻¹, pyridyl C-H bending), ¹H/¹³C NMR (e.g., methyl groups at δ 2.4–2.6 ppm, pyridyl protons at δ 7.8–8.5 ppm), and mass spectrometry (e.g., molecular ion [M+H]⁺ matching theoretical m/z) .

Basic: How is compound purity validated, and what analytical techniques ensure structural fidelity?

Post-synthesis validation involves:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >98% purity .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are quantified (e.g., C: 66.51%, H: 4.91%, N: 14.92%) to match theoretical values .

- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 382.1 for C₁₉H₁₈N₄OS) verify molecular weight .

Advanced: How can contradictory NMR data for pyridyl proton environments in structurally similar derivatives be resolved?

Discrepancies in pyridyl proton shifts (e.g., δ 8.1 vs. 8.3 ppm) arise from electron-withdrawing/donating substituents or conformational dynamics . To resolve these:

- Use 2D NMR (COSY, NOESY) to assign coupling patterns and spatial proximities .

- Perform density functional theory (DFT) calculations to model electronic environments and predict chemical shifts .

- Employ X-ray crystallography (via SHELXL refinement) to correlate crystal packing effects with spectral data .

Advanced: What experimental strategies optimize kinase inhibition potency in structure-activity relationship (SAR) studies?

Key approaches include:

- Scaffold Modification : Introducing substituents at the pyridylmethyl or thiazole positions to enhance hydrogen bonding with kinase ATP pockets (e.g., hydroxyethylpiperazine in Dasatinib improves Src/Abl affinity) .

- In Vitro Assays : Measure IC₅₀ values using ADP-Glo™ Kinase Assays for Src family kinases or cellular proliferation assays (e.g., inhibition of Bcr-Abl+ Ba/F3 cells) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, prioritizing residues critical for hinge-region interactions (e.g., Glu286 in Abl1) .

Advanced: Which crystallographic techniques are suitable for resolving the 3D structure of this compound?

For high-resolution structural determination:

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., acetonitrile/water). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .

- SHELXL Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Validate using R₁ (>99% completeness) and wR₂ (<12%) .

- Cambridge Structural Database (CSD) Comparison : Cross-reference bond lengths/angles with analogous thiazole-carboxamides (e.g., CSD entry BAXYOV for Dasatinib derivatives) .

Advanced: How do researchers address low solubility in bioactivity assays for hydrophobic thiazole derivatives?

To improve solubility without compromising activity:

- Formulation Optimization : Use co-solvents like DMSO/PEG-400 (≤0.1% v/v) or prepare nanoparticle suspensions via solvent evaporation .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyridylmethyl position for pH-dependent release .

- In Silico LogP Prediction : Tools like MarvinSketch estimate hydrophobicity (LogP ~3.5), guiding structural modifications (e.g., adding polar substituents) .

Advanced: What computational methods validate electronic interactions in kinase inhibition mechanisms?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., Src kinase) over 100 ns trajectories to assess binding stability (RMSD <2.0 Å) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge transfer between the thiazole carboxamide and kinase hinge residues (e.g., Met341 in Src) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at pyridyl N, hydrophobic methyl groups) using Schrödinger’s Phase .

Basic: What safety protocols are recommended for handling reactive intermediates during synthesis?

- Protective Equipment : Use nitrile gloves, goggles, and fume hoods for steps involving NaH or chlorinated reagents .

- Waste Disposal : Quench reactive intermediates (e.g., isocyanates) with 10% aqueous ethanol before disposal .

- Stability Testing : Store intermediates at –20°C under argon to prevent degradation (e.g., PMB-protected amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.